molecular formula C7H15NO2 B554872 N-Methyl-dl-leucine CAS No. 2566-33-8

N-Methyl-dl-leucine

Cat. No. B554872
CAS RN: 2566-33-8
M. Wt: 145.2 g/mol
InChI Key: XJODGRWDFZVTKW-UHFFFAOYSA-N
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Description

N-Methyl-DL-leucine is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of N-methylated polypeptides, including N-Methyl-DL-leucine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization and the resulting polymers are significantly affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences .


Molecular Structure Analysis

The empirical formula of N-Methyl-DL-leucine is C7H15NO2 . Its molecular weight is 145.2 .


Chemical Reactions Analysis

The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key process in the synthesis of N-Methyl-DL-leucine. The polymerization conditions and the steric demand of the amino acid NCA monomers and their N-methylated derivatives significantly influence this process .


Physical And Chemical Properties Analysis

N-Methyl-DL-leucine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

  • Biological Activity in Growth of Rats : N-Methyl derivative of leucine has shown only slight activity in supporting the growth of rats, as found in a study testing various synthetic derivatives of leucine (Rechcigl & Williams, 1961).

  • EPR Study of γ-Irradiated Compounds : N-Methyl-DL-Leucine has been studied using electron paramagnetic resonance spectroscopy to investigate its behavior when γ-irradiated, revealing specific radical formations (Sütçü & Osmanoğlu, 2017).

  • Asymmetric Methylation Research : The methylation of N-benzylidene-DL-phenylalanine methyl ester, including derivatives like N-Methyl-dl-leucine, has been studied in the presence of chiral lithium amides, highlighting the role of polymer effects on stereoselectivity (Yamashita et al., 1982).

  • Applications in Niemann-Pick Disease Type C : N-Acetyl-DL-Leucine, a derivative of N-Methyl-dl-leucine, has shown promise in improving ataxia symptoms in Niemann-Pick disease type C patients, with studies focusing on the effectiveness of its enantiomers (te Vruchte et al., 2019).

  • Stereochemical Assay of Leucine Enantiomers : Research on the stereochemical assay of leucine enantiomers, including N-Methyl-dl-leucine, has been conducted using gas chromatography-mass spectrometry, providing insights into pharmacokinetic studies (Hasegawa et al., 1999).

  • Role in Pathogenic Bacteria-Associated Infection : Studies on leucine aminopeptidase, a hydrolase involving leucine residues like N-Methyl-dl-leucine, have revealed its importance as a key virulence factor in various pathogens, offering new insights into the diagnosis and therapy of pathogenic infections (Zhang et al., 2021).

  • Induction of D-Aminoacylase : N-Methyl-D-Leucine has been identified as an inducer for D-aminoacylase, a significant discovery for enzyme production in certain bacterial strains (Sakai et al., 1989).

  • Impact on Uptake Transporters : The acetylation of L-leucine, a process related to N-Methyl-dl-leucine, affects its recognition by different uptake transporters, which significantly contributes to the therapeutic effects of N-acetyl-L-leucine in treating rare neurological disorders (Churchill et al., 2020).

Safety And Hazards

N-Methyl-DL-leucine has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

N-acetyl-l-leucine, a derivative of leucine, is currently being studied as a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . This suggests potential future directions for the study and application of N-Methyl-DL-leucine and its derivatives.

properties

IUPAC Name

4-methyl-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJODGRWDFZVTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321073
Record name 4-methyl-2-(methylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylleucine

CAS RN

2566-33-8
Record name N-Methylleucine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-2-(methylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLLEUCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JR Coggins, NL Benoiton - Journal of Chromatography A, 1970 - Elsevier
The ninhydrin color constants for N-methylamino acids obtained with a Model 120B Beckman amino acid analyzer were shown to increase 10–20 times to 18–93 % of those for the …
Number of citations: 30 www.sciencedirect.com
I Chet, R Mitchell - Canadian Journal of Microbiology, 1976 - cdnsciencepub.com
… 370 000 N-Methyl-DL-leucine … However, its analogue, N-methyl-DL-leucine, attracted .a lower number of bacteria (Fig. I). A comparison of the chemotactic responses of …
Number of citations: 12 cdnsciencepub.com
Q Ou, Y Liu, J Deng, G Chen, Y Yang, P Shen… - Antonie van …, 2015 - Springer
… The recombinant enzyme was less active with d-ornithine, d-leucine, d-histidine, d-tyrosine, and N-methyl-dl-leucine as substrates. The stereoselectivity of DaoE protein was also tested …
Number of citations: 9 link.springer.com
BG Munck, LK Munck… - American Journal of …, 1994 - journals.physiology.org
The rat intestinal imino acid carrier is chloride independent, while in guinea pig and rabbit intestine it is chloride dependent. While non-alpha-amino acids do not significantly interact …
Number of citations: 43 journals.physiology.org
WW Tso, J Adler - Journal of bacteriology, 1974 - Am Soc Microbiol
Several methods for detecting or measuring negative chemotaxis are described. Using these, we have surveyed a number of chemicals for their ability to repel Escherichia coli. …
Number of citations: 532 journals.asm.org
H Nakamura, JJ Pisano, Z Tamura - Journal of Chromatography A, 1979 - Elsevier
Amino aicd phenylthiodydantoins (PTH) and other amino acid derivatives were analyzed by thin-layer chromatography using glass plates coated with polyamide containing three …
Number of citations: 13 www.sciencedirect.com
Y Nishiya, T Imanaka - Applied and environmental microbiology, 1994 - Am Soc Microbiol
The sarcosine oxidase gene was randomly mutated, and F103V, which showed altered specificity, was screened with the plate assay. Five different mutants at position 103 were also …
Number of citations: 29 journals.asm.org
AH Bahsas - 1987 - search.proquest.com
Part I. Reaction of allylstannanes with in situ generated immonium ions in protic solvent. The reaction of allylstannanes with immonium ions generated from a variety of primary and …
Number of citations: 3 search.proquest.com

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